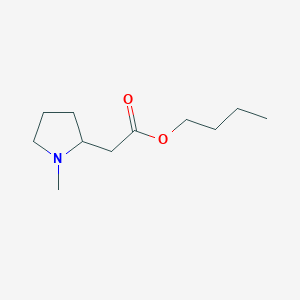

Butyl (1-methyl-2-pyrrolidinyl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Butyl (1-methyl-2-pyrrolidinyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a butyl group attached to an acetate moiety, which is further connected to a pyrrolidine ring substituted with a methyl group

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Butyl-(1-Methyl-2-pyrrolidinyl)acetat erfolgt in der Regel durch Veresterung von Butanol mit (1-Methyl-2-pyrrolidinyl)essigsäure. Die Reaktion wird üblicherweise durch eine Säure wie Schwefelsäure oder Salzsäure katalysiert. Die Reaktionsbedingungen umfassen oft das Rückflusskochen der Reaktanten in einem organischen Lösungsmittel wie Dichlormethan oder Ethylacetat .

Industrielle Produktionsverfahren

In industriellen Umgebungen kann die Produktion von Butyl-(1-Methyl-2-pyrrolidinyl)acetat kontinuierliche Fließprozesse umfassen, um die Effizienz und Ausbeute zu verbessern. Die Verwendung von automatisierten Systemen zur präzisen Steuerung von Reaktionsparametern wie Temperatur, Druck und Reaktantenkonzentrationen ist üblich. Darüber hinaus werden Reinigungsschritte wie Destillation und Kristallisation eingesetzt, um das gewünschte Produkt mit hoher Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Reaktionstypen

Butyl-(1-Methyl-2-pyrrolidinyl)acetat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann zu den entsprechenden Carbonsäuren oder Ketonen oxidiert werden.

Reduktion: Reduktionsreaktionen können die Estergruppe in einen Alkohol umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können an der Estergruppe auftreten und zur Bildung verschiedener Derivate führen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) verwendet.

Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen in Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Carbonsäuren oder Ketone.

Reduktion: Alkohole.

Substitution: Verschiedene Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Butyl-(1-Methyl-2-pyrrolidinyl)acetat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Die Verbindung kann in Studien verwendet werden, die sich mit Enzymwirkungen und Stoffwechselwegen befassen.

Industrie: Es wird bei der Herstellung von Duftstoffen, Aromen und anderen Spezialchemikalien verwendet.

Wirkmechanismus

Der Wirkmechanismus von Butyl-(1-Methyl-2-pyrrolidinyl)acetat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Estergruppe kann hydrolysiert werden, um die aktive (1-Methyl-2-pyrrolidinyl)essigsäure freizusetzen, die dann mit Enzymen oder Rezeptoren in biologischen Systemen interagieren kann. Der Pyrrolidinring kann ebenfalls eine Rolle bei der Bindung an spezifische Zielstrukturen spielen und die Gesamtaktivität der Verbindung beeinflussen.

Wirkmechanismus

The mechanism of action of Butyl (1-methyl-2-pyrrolidinyl)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active (1-methyl-2-pyrrolidinyl)acetic acid, which can then interact with enzymes or receptors in biological systems. The pyrrolidine ring may also play a role in binding to specific targets, influencing the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Ethyl-(1-Methyl-2-pyrrolidinyl)acetat

- Methyl-(1-Methyl-2-pyrrolidinyl)acetat

- Propyl-(1-Methyl-2-pyrrolidinyl)acetat

Einzigartigkeit

Butyl-(1-Methyl-2-pyrrolidinyl)acetat ist aufgrund seiner spezifischen Estergruppe einzigartig, die seine physikalischen und chemischen Eigenschaften beeinflusst. Die Butylgruppe bietet ein Gleichgewicht zwischen Hydrophobizität und Hydrophilie, wodurch sie für verschiedene Anwendungen geeignet ist. Darüber hinaus verstärkt das Vorhandensein des Pyrrolidinrings seine potenziellen Wechselwirkungen mit biologischen Zielstrukturen und unterscheidet es von anderen ähnlichen Verbindungen.

Eigenschaften

CAS-Nummer |

196206-46-9 |

|---|---|

Molekularformel |

C11H21NO2 |

Molekulargewicht |

199.29 g/mol |

IUPAC-Name |

butyl 2-(1-methylpyrrolidin-2-yl)acetate |

InChI |

InChI=1S/C11H21NO2/c1-3-4-8-14-11(13)9-10-6-5-7-12(10)2/h10H,3-9H2,1-2H3 |

InChI-Schlüssel |

DDOKJYBDDYKGIL-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCOC(=O)CC1CCCN1C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-5-(4-chlorobenzyl)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11964919.png)

![5-(2-bromophenyl)-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11964931.png)

![4-[[(E)-[(3,4-dimethoxyphenyl)-[hexadecyl(methyl)amino]methylidene]amino]sulfamoyl]benzoic acid](/img/structure/B11964937.png)

![7-Hexyl-1,3-dimethyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B11964958.png)

![(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964965.png)